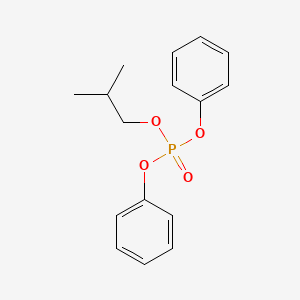

2-Methylpropyl diphenyl phosphate

Description

Properties

CAS No. |

38299-60-4 |

|---|---|

Molecular Formula |

C16H19O4P |

Molecular Weight |

306.29 g/mol |

IUPAC Name |

2-methylpropyl diphenyl phosphate |

InChI |

InChI=1S/C16H19O4P/c1-14(2)13-18-21(17,19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |

InChI Key |

YGZXVFAXIZVTTH-UHFFFAOYSA-N |

SMILES |

CC(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphate Esters

The following table summarizes key properties and findings for 2-methylpropyl diphenyl phosphate and analogous OPEs:

*Estimated based on alkyl chain length and structural analogs.

Structural and Functional Differences

- Branching vs. Linear Chains : this compound features a branched 2-methylpropyl group, whereas EHDPP has a linear 2-ethylhexyl chain. Branching reduces water solubility and enhances resistance to hydrolysis compared to linear analogs .

- Aromatic Substitution : Unlike TPhP (three phenyl groups), this compound has two phenyl groups and one alkyl-substituted phenyl, balancing flame-retardant efficiency with lower volatility .

Environmental Behavior

- Persistence : The high log P of this compound (6.53) exceeds that of TPhP (4.7), indicating greater adsorption to organic matter in sediments . EHDPP (log P ~7.2) is even more hydrophobic, leading to prolonged environmental retention .

- Metabolites : All compounds metabolize to DPHP , a biomarker linked to endocrine disruption and adiposity in epidemiological studies . Hydroxylated metabolites (e.g., 5-OH-EHDPP) are specific to EHDPP and isopropylphenyl derivatives .

Toxicity Profiles

- Chronic Exposure : TPhP and EHDPP are associated with metabolic dysfunction and oxidative stress in animal models .

Regulatory and Industrial Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.